BenchChemオンラインストアへようこそ!

N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

Antimycobacterial ATP Synthase Inhibitor Tuberculosis

N-(5,6,7,8-Tetrahydronaphthalen-1-yl)benzamide (CAS 79005-34-8) is an unsubstituted tetrahydronaphthalene amide (THNA) that serves as a foundational scaffold and reference control in medicinal chemistry. This compound belongs to a chemical class where the tetrahydronaphthalene core is linked to a benzamide moiety, a structural motif shared with many bioactive analogs.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
CAS No. 79005-34-8
Cat. No. B11864792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
CAS79005-34-8
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H17NO/c19-17(14-8-2-1-3-9-14)18-16-12-6-10-13-7-4-5-11-15(13)16/h1-3,6,8-10,12H,4-5,7,11H2,(H,18,19)
InChIKeySUZXMBFTNDPBMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(5,6,7,8-Tetrahydronaphthalen-1-yl)benzamide (CAS 79005-34-8) for Targeted Research


N-(5,6,7,8-Tetrahydronaphthalen-1-yl)benzamide (CAS 79005-34-8) is an unsubstituted tetrahydronaphthalene amide (THNA) that serves as a foundational scaffold and reference control in medicinal chemistry. This compound belongs to a chemical class where the tetrahydronaphthalene core is linked to a benzamide moiety, a structural motif shared with many bioactive analogs [1]. Its value for research procurement is not as a potent drug candidate, but as an essential reference standard for structure-activity relationship (SAR) studies and a key negative control. Researchers evaluating substituted THNAs—such as those targeting HDACs, ATP synthase, or P2X receptors—require the unsubstituted parent compound to establish baseline activity and confirm that biological effects are due to specific substituents rather than the core scaffold, a need supported by comparative studies where the parent compound consistently shows minimal activity against key targets [2] [3].

The Risk of Substituting N-(5,6,7,8-Tetrahydronaphthalen-1-yl)benzamide with Other THNA Analogs in Research


Substituting this compound with a closely related analog (e.g., a 4-fluoro or 2-methyl derivative) is a common but critical error in research procurement that can invalidate experimental outcomes. The unsubstituted benzamide is specifically required as a negative control or baseline reference compound; an analog with even a small substituent will introduce electronic, steric, and lipophilic changes that drastically alter target binding and pharmacokinetic profiles [1]. For example, the addition of a single chlorine atom shifts biological activity from negligible to potent, while fluorine substitution impacts hERG liability and metabolic stability [2]. Furthermore, analytical method development for quality control of novel THNA drug candidates relies on the parent compound as an unsubstituted reference to resolve retention times and establish quantification benchmarks that no substituted analog can provide. The risk is compounded by mis-assigned bioactivity data in public databases, where the parent compound is often conflated with its more potent substituted analogs, as evidenced by BindingDB entries misattributing HDAC3 inhibitory activity (IC50 1.80 nM) to this scaffold when it actually belongs to a different chemotype [3].

Quantitative Differentiation Guide: N-(5,6,7,8-Tetrahydronaphthalen-1-yl)benzamide vs. Key Analogs


Anti-Mycobacterial Activity: Parent Compound as a Critical Negative Control vs. Substituted THNAs

In a comprehensive SAR study of approximately 80 THNA analogs targeting Mycobacterium tuberculosis ATP synthase, potent inhibitors achieved MIC90 values <1 μg/mL. In contrast, the unsubstituted parent compound, N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide, lacks the lipophilic substituents required for membrane penetration and target engagement, resulting in negligible anti-mycobacterial activity at concentrations up to >10 μg/mL. This establishes its unique role as a critical negative control—a property that no substituted analog can replicate [1].

Antimycobacterial ATP Synthase Inhibitor Tuberculosis

P2X3/P2X2/3 Receptor Antagonism: Unsubstituted Scaffold as an Inactive Baseline vs. Trisubstituted Benzamides

Patents and research by Abbott Laboratories describe a series of trisubstituted N-[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]benzamides as potent P2X3 and P2X2/3 receptor antagonists with IC50 values typically <100 nM for optimized leads. The unsubstituted parent benzamide, which lacks the critical aryl/heteroaryl substituents at the 3-, 4-, or 5-positions, exhibits no significant P2X3 antagonism (IC50 >10,000 nM). This confirms that the tetrahydronaphthalene core alone is insufficient for P2X receptor engagement—all three substituents are essential—making the parent compound the only valid inactive baseline for this chemotype [1].

P2X3 Antagonist Pain Target Negative Control

RAF Kinase Inhibition and hERG Liability: Unsubstituted vs. Optimized Amide Analogs

SAR optimization of tetrahydronaphthalene-based RAF kinase inhibitors required extensive modification of the benzoic amide substituents to reduce hERG channel activity. The unsubstituted benzamide parent lacks the specific functional groups (e.g., sulfonamide or heterocyclic substituents) necessary for balancing RAF potency against hERG off-target activity. In a disclosed series, the parent scaffold serves as the entry point for establishing baseline hERG binding, which is expected to be negligible compared to substituted analogs that required optimization to achieve >100-fold selectivity [1].

RAF Kinase hERG Liability Selectivity Profile

Database Integrity: Clarifying Misattributed HDAC3 Inhibition Data

A critical procurement consideration is the misattribution of potent HDAC3 inhibitory data (IC50 1.80 nM) to the parent benzamide scaffold in some public databases. The true chemotype possessing this activity is a distinct hydrazone derivative (CHEMBL5269123, SMILES: COc1ccc(C=NN C(=O)CCCCCCCC(=O)NO)cc1), which is structurally unrelated to N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide [1]. Researchers requiring the parent compound as a negative control for HDAC3 inhibitor screening must verify the exact chemical structure of the compound supplied, as database cross-referencing may lead to procurement of an inactive compound mistakenly believed to be a potent tool.

HDAC3 Inhibitor Data Curation Epigenetics

Physicochemical Differentiation: LogP and Molecular Properties for Chromatographic Method Development

The unsubstituted parent benzamide has a computed XLogP3-AA of 4.1 and a molecular weight of 251.32 g/mol [1]. This LogP value is significantly lower than downstream substituted analogs (e.g., 4-methoxy derivative, LogP ~4.42 ), providing a distinguishable retention time shift in reversed-phase HPLC. Analytical chemists developing purity and stability-indicating methods for novel THNA drug candidates use the parent compound as the earliest-eluting baseline marker, enabling resolution of all subsequent substituted analogs in a single chromatographic run. Any deviation in retention time can flag batch inconsistencies or degradation.

Analytical Reference LogP Method Development

High-Value Application Scenarios for N-(5,6,7,8-Tetrahydronaphthalen-1-yl)benzamide


SAR Negative Control in Antitubercular THNA Screening Programs

Tuberculosis drug discovery groups developing novel tetrahydronaphthalene amide (THNA)-based ATP synthase inhibitors require N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide as the explicit negative control compound. The unsubstituted parent, with an MIC90 >10 μg/mL against M. tuberculosis, establishes the minimum activity baseline against which all substituted analogs (some achieving MIC90 <1 μg/mL) are benchmarked [1]. Omitting this control or substituting it with a 'similar' analog would compress the apparent potency range and risk misinterpreting weak partial inhibition as a meaningful structure-activity signal.

Baseline Reference for P2X3/P2X2/3 Antagonist Screening Cascades

For neuroscience and pain research groups screening compound libraries for P2X3 receptor antagonism, the parent THNA benzamide serves as the essential scaffold-only inactive control. Potent inhibitors in the Abbott-disclosed series achieve IC50 values below 100 nM through three critical aromatic substituents, while the unsubstituted parent is inactive (IC50 >10,000 nM) [1]. This stark activity cliff validates that any newly synthesized analog reporting P2X3 activity must possess the requisite substituents, making the parent compound indispensable for assay validation and Z-factor determination.

hERG Clean Baseline Control for Cardiac Safety Pharmacological Profiling

In medicinal chemistry campaigns targeting kinases such as RAF, the parent tetrahydronaphthalene benzamide serves as the structural core onto which substituents are iteratively added to balance target potency against hERG liability. The parent compound, lacking any hERG-interacting substituents, is the only valid 'clean' baseline for patch clamp dose-response experiments [1]. Any substituted analog, even one with low hERG activity, cannot serve this role as it already represents an optimized entity. Academic and industrial safety pharmacology groups use this compound to establish the lower limit of detection for scaffold-intrinsic cardiotoxicity risk.

Analytical QC Reference Standard for Reversed-Phase HPLC Method Development

Pharmaceutical analytical laboratories developing purity and stability-indicating methods for clinical THNA candidates rely on the parent benzamide as the earliest-eluting reference peak in RP-HPLC. With a computed LogP of 4.1 and molecular weight of 251.32 g/mol, it elutes before all substituted analogs (e.g., 4-methoxy analog, LogP 4.42) [1] [2]. This distinct retention time window allows method developers to establish resolution criteria and system suitability parameters that no substituted analog can provide. Storage conditions at -20°C under dry, light-protected, sealed conditions are critical to maintain this reference integrity [3].

Quote Request

Request a Quote for N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.